molecular formula C8H7ClN4 B1425858 5-(4-chloro-3-methylphenyl)-2H-tetrazole CAS No. 885278-43-3

5-(4-chloro-3-methylphenyl)-2H-tetrazole

Cat. No.: B1425858
CAS No.: 885278-43-3
M. Wt: 194.62 g/mol
InChI Key: ZUXHJWVZUVPRFT-UHFFFAOYSA-N
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Description

5-(4-chloro-3-methylphenyl)-2H-tetrazole: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the 4-chloro-3-methylphenyl group in this compound adds unique chemical properties, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chloro-3-methylphenyl)-2H-tetrazole typically involves the reaction of 4-chloro-3-methylphenyl hydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of corresponding tetrazole N-oxides.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of halogenated tetrazole compounds.

Scientific Research Applications

Chemistry: 5-(4-chloro-3-methylphenyl)-2H-tetrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its tetrazole ring structure is known to exhibit biological activity against various pathogens.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-methylphenyl)-2H-tetrazole involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    4-chloro-3-methylphenol: A related compound with a similar phenyl group but lacking the tetrazole ring.

    4-chloro-3,5-dimethylphenol: Another chlorinated phenol with additional methyl groups.

    4-chloro-2-methylphenol: A structural isomer with the chlorine and methyl groups in different positions.

Uniqueness: 5-(4-chloro-3-methylphenyl)-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability and reactivity, making it valuable in various applications compared to its phenol counterparts.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXHJWVZUVPRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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